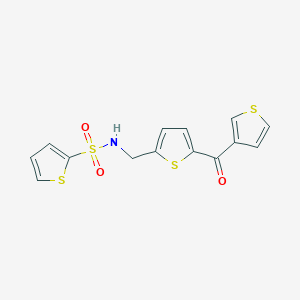

N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide

Description

N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom.

Properties

IUPAC Name |

N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3S4/c16-14(10-5-7-19-9-10)12-4-3-11(21-12)8-15-22(17,18)13-2-1-6-20-13/h1-7,9,15H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIWARLUTBQFGDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide typically involves multiple steps, including the formation of thiophene rings and subsequent functionalization. Common synthetic methods include:

Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with sulfur sources like phosphorus pentasulfide (P4S10) to form thiophene rings.

Gewald Reaction: This is a three-component reaction involving an α-cyanoester, a carbonyl compound, and elemental sulfur to produce aminothiophenes.

Industrial Production Methods

Industrial production of thiophene derivatives often employs catalytic processes to enhance yield and selectivity. Metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently used to introduce various functional groups onto the thiophene ring .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group participates in nucleophilic substitutions under alkaline conditions. Key findings include:

-

Mechanistic Insight : Deprotonation of the sulfonamide NH group generates a nucleophilic nitrogen, facilitating alkylation or acylation . Nitration preferentially occurs at the electron-rich α-position of unsubstituted thiophene rings .

Oxidation and Reduction Pathways

The thiophene and carbonyl groups exhibit redox sensitivity:

Oxidation

| Target Site | Reagents | Products | Notes |

|---|---|---|---|

| Thiophene ring | mCPBA (meta-chloroperbenzoic acid) | Thiophene-1,1-dioxide derivatives | Forms sulfones without ring opening |

| Carbonyl group | KMnO₄ (acidic conditions) | Carboxylic acid derivatives | Limited applicability due to competing sulfonamide oxidation |

Reduction

| Target Site | Reagents | Products |

|---|---|---|

| Carbonyl group | NaBH₄, LiAlH₄ | Hydroxymethyl-thiophene analogs |

| Sulfonamide | H₂/Pd-C | Thiol derivatives (minor pathway) |

-

Selectivity : LiAlH₄ selectively reduces the carbonyl group to a CH₂OH moiety without affecting the sulfonamide.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of thiophene rings:

| Reaction Type | Conditions | Products | Efficiency |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biaryl-thiophene conjugates | 73-89% |

| Sonogashira | CuI, PdCl₂(PPh₃)₂, NEt₃ | Alkynylated thiophene derivatives | 58% |

-

Regioselectivity : Coupling occurs preferentially at the 5-position of the thiophene-3-carbonyl subunit due to electronic activation by the carbonyl group .

Cyclization and Heterocycle Formation

Intramolecular cyclization reactions yield fused heterocycles:

| Conditions | Products | Key Intermediate |

|---|---|---|

| POCI₃, 110°C | Thieno[2,3-d]pyrimidine derivatives | Iminophosphorane intermediate |

| HCHO, RNH₂ (Mannich conditions) | Thiophene-annulated piperazines | Schiff base adducts |

-

DFT Studies : Cyclization proceeds via a six-membered transition state with an activation energy of ~54 kJ/mol, as modeled for analogous thiophene systems .

Acid/Base-Mediated Rearrangements

The sulfonamide group stabilizes adjacent charges, enabling unique rearrangements:

| Reaction | Conditions | Outcome |

|---|---|---|

| Beckmann Rearrangement | H₂SO₄, 60°C | Isoxazole/thiophene fused lactams |

| Hofmann Degradation | Br₂, NaOH | Primary amines via sulfonamide cleavage |

Biological Alkylation (Prodrug Activation)

Under physiological conditions (pH 7.4, 37°C), the compound undergoes:

-

Hydrolysis : Slow cleavage of the sulfonamide group (t₁/₂ = 12 hr) to release active thiophene metabolites .

-

Glutathione Conjugation : Thiol-mediated adduct formation at the carbonyl group, observed in hepatic microsome assays .

Reaction Optimization Guidelines

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80-110°C | Higher temperatures favor coupling/cyclization |

| Solvent Polarity | ε = 20-30 (e.g., DMF) | Enhances nucleophilic substitutions |

| Catalyst Loading | 5-10 mol% Pd | Balances cost and efficiency |

This compound’s versatility in synthesis and functionalization makes it valuable for developing antimicrobial and enzyme-inhibiting agents. Further studies should explore enantioselective reactions and green chemistry adaptations.

Scientific Research Applications

Key Synthetic Routes

- Condensation Reactions : Utilized to form sulfonamide derivatives through reactions with amines.

- Cross-Coupling Techniques : Employed to integrate various functional groups into the thiophene framework.

Scientific Research Applications

The compound has been investigated for its diverse applications in several scientific domains:

Chemistry

- Building Block for Synthesis : It serves as a precursor in synthesizing other thiophene derivatives and complex organic molecules, facilitating advancements in organic chemistry.

Biology

- Antimicrobial Activity : Research indicates that thiophene sulfonamides exhibit significant antimicrobial properties against various pathogens, making them candidates for new antibiotic therapies .

- Anticancer Potential : Preliminary studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines, suggesting a role in cancer therapy .

Medicine

- Carbonic Anhydrase Inhibition : The compound has been explored as an inhibitor of carbonic anhydrases, enzymes critical for regulating intraocular pressure (IOP). This property makes it a candidate for treating glaucoma and other ocular conditions .

- Anti-inflammatory Properties : Investigations into its anti-inflammatory effects indicate potential applications in treating inflammatory diseases.

Industry

- Organic Semiconductors : The unique electronic properties of thiophene derivatives make them suitable for developing organic semiconductors used in electronic devices.

- Corrosion Inhibitors : Thiophene sulfonamides have been studied for their effectiveness in preventing corrosion in various industrial applications .

Case Studies

Several studies highlight the efficacy and applications of N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide:

Mechanism of Action

The mechanism of action of N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Tipepidine: Contains a thiophene nucleus and is used as an antitussive.

Dorzolamide: A thiophene-containing drug used to treat glaucoma.

Tioconazole: An antifungal agent with a thiophene ring.

Uniqueness

N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of thiophene rings with sulfonamide and carbonyl groups makes it a versatile compound for various applications .

Biological Activity

N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide is a compound belonging to the class of thiophene-based sulfonamides, which have garnered attention due to their diverse biological activities, particularly as inhibitors of carbonic anhydrases (CAs) and potential antimicrobial agents. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Thiophene-based sulfonamides primarily exert their biological effects through the inhibition of carbonic anhydrases, which are crucial enzymes involved in maintaining acid-base balance and facilitating gas exchange in biological systems. The compound this compound has been shown to interact with both human carbonic anhydrase isoenzymes I and II (hCA-I and hCA-II).

Inhibition Studies

In vitro studies have demonstrated that thiophene-based sulfonamides exhibit potent inhibitory effects on hCA-I and hCA-II. For instance, the IC50 values for various thiophene derivatives range from 69 nM to 70 µM against hCA-I and from 23.4 nM to 1.405 µM against hCA-II, indicating strong inhibitory potential at low concentrations . The K_i values further support these findings, with ranges from 66.49 ± 17.15 nM to 234.99 ± 15.44 µM for hCA-I and from 74.88 ± 20.65 nM to 38.04 ± 12.97 µM for hCA-II .

Antimicrobial Activity

In addition to their role as carbonic anhydrase inhibitors, thiophene-based sulfonamides have also been evaluated for their antimicrobial properties. The compound has shown significant activity against various pathogens, with minimum inhibitory concentration (MIC) values indicating effective antibacterial action .

Case Studies

- Antimicrobial Evaluation : In a study assessing the antimicrobial activity of thiophene derivatives, several compounds displayed inhibition zones ranging from notable to excellent against tested pathogens, demonstrating their potential as effective antibacterial agents .

- Biofilm Formation Inhibition : The compounds also exhibited significant antibiofilm activity against Staphylococcus aureus and Staphylococcus epidermidis, outperforming traditional antibiotics like Ciprofloxacin in reducing biofilm formation .

Structure-Activity Relationship (SAR)

The structural features of this compound play a crucial role in its biological activity:

| Structural Feature | Impact on Activity |

|---|---|

| Thiophene moiety | Enhances binding affinity to target enzymes |

| Sulfonamide group | Critical for inhibition of carbonic anhydrases |

| Carbonyl substitution | Influences the overall electronic properties and stability of the compound |

Computational studies have indicated that modifications in the thiophene structure can lead to variations in inhibitory potency and selectivity towards different isoenzymes .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide, and what experimental conditions optimize yield?

- Methodology : A multi-step synthesis is typically employed:

- Step 1 : Introduce the thiophene-3-carbonyl group via Friedel-Crafts acylation using thiophene and an acyl chloride under anhydrous AlCl₃ catalysis .

- Step 2 : Functionalize the thiophene-2-ylmethyl group using a nucleophilic substitution reaction with thiophene-2-sulfonamide in the presence of a base like NaH .

- Purification : Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) is critical for isolating high-purity product .

- Optimization : Monitor reaction progress via TLC. Adjust stoichiometry (1:1.2 molar ratio of intermediates) and temperature (60–80°C) to improve yields (typically 50–70%) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

- Key Techniques :

- ¹H/¹³C NMR : Assign peaks based on chemical shifts (e.g., thiophene protons at δ 6.8–7.5 ppm, sulfonamide NH at δ 9–10 ppm) .

- IR Spectroscopy : Identify carbonyl (C=O, ~1680 cm⁻¹) and sulfonamide (S=O, ~1350–1150 cm⁻¹) stretches .

- X-ray Crystallography : Resolve dihedral angles between thiophene rings (typically 8–15°) and confirm sulfonamide geometry .

Q. What are the key structural features of this compound revealed by crystallographic analysis?

- Findings :

- Dihedral Angles : Thiophene rings exhibit non-planar arrangements (8.5–13.5°), influencing electronic conjugation .

- Intermolecular Interactions : Weak C–H⋯O/S hydrogen bonds stabilize the crystal lattice, with graph-set motifs (e.g., S(6) ring patterns) .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodology :

- Modeling : Use B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals (HOMO-LUMO gap ~3–4 eV), correlating with UV-Vis absorption bands .

- Reactivity : Localize electrophilic sites (e.g., sulfonamide sulfur) via Mulliken charge analysis .

Q. How can researchers resolve contradictions between spectroscopic and crystallographic data for structural assignments?

- Case Study : Discrepancies in dihedral angles (NMR vs. XRD) arise from dynamic effects in solution vs. solid-state rigidity.

- Resolution :

- Perform variable-temperature NMR to assess conformational flexibility .

- Compare DFT-optimized geometries (gas phase vs. crystal packing) to identify environmental influences .

Q. What strategies mitigate challenges in multi-step synthesis, such as low yields or side-product formation?

- Optimization Strategies :

- Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) groups to shield reactive sulfonamide sites during Friedel-Crafts steps .

- Catalysis : Employ Pd/Cu catalysts for selective cross-coupling to minimize byproducts .

- Troubleshooting :

- Monitor intermediates via LC-MS to detect side reactions early .

- Use scavenger resins (e.g., QuadraSil™ AP) to remove unreacted acyl chlorides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.